molecular formula C7H10BrNO B1359728 4-(Methylamino)phenol hydrobromide CAS No. 33576-77-1

4-(Methylamino)phenol hydrobromide

Cat. No.: B1359728
CAS No.: 33576-77-1
M. Wt: 204.06 g/mol
InChI Key: FXFPAMKEUJSDDM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on N-Methylaminophenols

The study of N-methylaminophenols is intrinsically linked to the advent of photography. The parent compound, 4-(methylamino)phenol (B85996), typically in its sulfate (B86663) salt form (Metol), was widely adopted as a key developing agent for black-and-white film. wikipedia.orgnih.gov This application spurred early industrial interest, leading to the development of several synthesis methods. These include the methylation of 4-aminophenol (B1666318), the reaction of methylamine (B109427) with hydroquinone (B1673460), and the decarboxylation of N-(4-hydroxyphenyl)glycine. nih.gov

Early research was thus dominated by its chemical properties related to photographic development. However, as analytical techniques advanced, the scope of investigation broadened. Researchers began to explore the biological activities and metabolic pathways of N-methylaminophenols, shifting the focus from industrial chemistry to biochemistry and toxicology. nih.govnih.gov

Academic Significance and Research Paradigms for 4-(Methylamino)phenol Hydrobromide

The academic importance of 4-(methylamino)phenol and its salts, including the hydrobromide, is multifaceted. It is recognized as a valuable chemical intermediate and a biologically active molecule. The related compound, 4-aminophenol, serves as the final intermediate in the industrial production of paracetamol, highlighting the synthetic utility of this class of compounds. wikipedia.org

Modern research paradigms have moved significantly beyond its original use in photography. Current studies actively investigate its properties in several key areas:

Biochemical and Pharmacological Research : Investigations have focused on the antioxidant capabilities of 4-(methylamino)phenol (often abbreviated as p-MAP). Studies have shown its ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov Furthermore, its potential to induce apoptosis and inhibit cell growth in various cancer cell lines is an active area of research. nih.gov

Metabolism Studies : The compound is studied as a metabolite of various pharmaceutical and chemical compounds. Research has identified its transformation in biological systems, such as its conversion to p-methylaminophenyl-beta-d-glucuronide in rabbits. nih.gov

Analytical Chemistry : As a stable and soluble salt, this compound is a useful reagent. The sulfate salt, Metol (B52040), is frequently employed in spectrophotometric methods for the quantitative analysis of various pharmaceutical compounds. aablocks.comresearchgate.net

The hydrobromide form is particularly advantageous for academic research requiring high purity and precise aqueous concentrations, which are critical for reproducible results in biological and analytical experiments.

Structural Framework and Stereochemical Considerations within Aminophenol Hydrobromides

The fundamental structure of this compound consists of a benzene (B151609) ring co-substituted with a hydroxyl (-OH) group and a methylamino (-NHCH3) group, arranged in a para orientation. The hydrobromide salt is formed through the acid-base reaction between the basic amino group and hydrobromic acid (HBr), resulting in a protonated methylammonium (B1206745) group (-NH2+CH3) and a bromide counter-ion (Br-). This salt formation significantly increases the compound's polarity and, consequently, its water solubility compared to the free base.

The molecule itself, 4-(methylamino)phenol, is achiral as it does not possess any stereocenters. The positioning of the amino and hydroxyl groups on the phenol (B47542) ring is crucial to its chemical reactivity. The isomers of aminophenol (2-aminophenol, 3-aminophenol, and 4-aminophenol) exhibit different properties based on the relative positions of these functional groups. wikipedia.orgnih.gov Quantum chemistry calculations have been employed to study how this isomerism affects molecular stability and reactivity, noting that the 4-regioisomer is often more reactive than its counterparts. researchgate.net

Table 1: Comparison of Aminophenol Isomers

Property 2-Aminophenol 3-Aminophenol 4-Aminophenol
IUPAC Name 2-Aminophenol 3-Aminophenol 4-Aminophenol
Synonyms o-Aminophenol m-Aminophenol p-Aminophenol
CAS Number 95-55-6 591-27-5 123-30-8
Molecular Formula C6H7NO C6H7NO C6H7NO
Molar Mass 109.13 g/mol 109.13 g/mol 109.13 g/mol
Melting Point 174 °C 122 °C 187.5 °C
Boiling Point Decomposes 164 °C (11 mmHg) 284 °C

Data sourced from publicly available chemical databases. Note that 4-(Methylamino)phenol is a derivative of 4-aminophenol.

Overview of Multidisciplinary Research Engagements with this compound

Research involving 4-(methylamino)phenol and its salts spans numerous scientific disciplines, underscoring its versatility as a chemical entity.

Table 2: Summary of Research Applications of 4-(Methylamino)phenol and its Salts

Research Field Application Key Findings/Focus
Organic Chemistry Synthetic Building Block Utilized in industrial synthesis and as a precursor for more complex molecules. wikipedia.orgnih.gov
Pharmacology Experimental Therapeutics Investigated for antioxidant, anticancer, and apoptosis-inducing properties. nih.gov Also explored as a potential antidote in experimental cyanide poisoning. nih.gov
Biochemistry Metabolic Studies Used to study metabolic pathways, including detoxification and the formation of metabolites like glucuronides. nih.gov
Toxicology Mechanistic Studies Studied for its role in forming methaemoglobin, a topic of interest in toxicology. industrialchemicals.gov.au
Analytical Chemistry Chemical Reagent Employed in the development of spectrophotometric and flow injection analysis methods for quantifying pharmaceuticals. researchgate.net

| Cosmetic Science | Product Formulation | Used as an ingredient in hair dye formulations, prompting research into its skin sensitization potential. nih.govindustrialchemicals.gov.au |

This wide range of applications demonstrates that while this compound may be known for a few specific uses, its fundamental chemical nature allows it to be a valuable tool in a broad spectrum of scientific inquiry.

Properties

IUPAC Name

4-(methylamino)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.BrH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFPAMKEUJSDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634230
Record name 4-(Methylamino)phenol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33576-77-1
Record name 4-(Methylamino)phenol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reaction Chemistry of 4 Methylamino Phenol Hydrobromide

Redox Chemistry and Electrochemical Transformation Pathways

The redox chemistry of 4-(methylamino)phenol (B85996) is central to its function in various applications and is readily investigated using electrochemical techniques. The hydrobromide salt, in solution, provides the electroactive 4-(methylamino)phenol species for these transformations.

Electrochemical Oxidation Mechanisms of 4-Methylaminophenol and its Oxidized Forms

The electrochemical oxidation of 4-(methylamino)phenol (referred to as Metol (B52040) in some literature) is generally understood to be a two-electron, two-proton process. jh.edu The initial step involves the transfer of an electron from the phenol (B47542) moiety at the electrode surface to generate a radical cation intermediate. xmu.edu.cn This is rapidly followed by the loss of a proton and a second electron transfer, or a concerted two-electron, two-proton step, to form the primary oxidized product, N-methyl-p-benzoquinone imine. jh.eduresearchgate.netresearchgate.net

The stability and subsequent reactions of the N-methyl-p-benzoquinone imine are highly dependent on the solution conditions, particularly the pH. In acidic solutions, the quinone imine can be protonated and is susceptible to hydrolysis, which can lead to the formation of p-benzoquinone and methylamine (B109427). researchgate.netresearchgate.net The rate of this hydrolysis reaction is influenced by the structure of the p-aminophenol derivative and the pH of the medium. researchgate.net

At certain electrode potentials and conditions, the oxidation can proceed further. For instance, on specific electrode materials like Ti4O7 membranes, the mechanism can shift from a one-electron direct transfer leading to radical formation and polymerization, to a two-electron direct transfer forming non-adsorbing products like p-benzoquinone, depending on the applied potential. nih.gov

Cyclic Voltammetry Investigations of Electron Transfer Processes

Cyclic voltammetry (CV) is a powerful tool for studying the electrochemical behavior of 4-(methylamino)phenol. CV studies reveal a well-defined anodic (oxidation) peak corresponding to the oxidation of the 4-(methylamino)phenol to the N-methyl-p-benzoquinone imine. researchgate.netresearchgate.net In many cases, a corresponding cathodic (reduction) peak is observed on the reverse scan, indicating that the quinone imine intermediate can be reduced back to 4-(methylamino)phenol, demonstrating a quasi-reversible process. mdpi.com

The kinetics of the electron transfer are often found to be influenced by the electrode material and the composition of the electrolyte. researchgate.net Studies have shown that modifying electrodes with materials like LiCoO2 nanospheres or carbon nanotubes can significantly enhance the electrochemical response, leading to faster electron transfer rates and increased peak currents. researchgate.net The scan rate dependence of the peak currents in CV experiments often indicates that the electrode process is adsorption-controlled, meaning the 4-(methylamino)phenol molecule first adsorbs onto the electrode surface before the electron transfer occurs. researchgate.net

Several key electrochemical parameters for the oxidation of 4-methylaminophenol (Metol) have been calculated from cyclic voltammetry data, as shown in the table below.

Electrode SystemElectron Transfer Coefficient (α)Number of Electrons (n)Heterogeneous Rate Constant (kₛ)Diffusion Coefficient (D)
LiCoO₂/CILE researchgate.net0.51~1 (0.91)0.92 s⁻¹7.06 x 10⁻⁵ cm²/s
TiO₂/CILE researchgate.net0.46~2 (1.8)1.48 s⁻¹-

Table 1: Electrochemical parameters for the oxidation of 4-methylaminophenol on different modified electrodes as determined by cyclic voltammetry. CILE refers to Carbon Ionic Liquid Electrode.

Redox Cycling and Generation of Reactive Intermediates

The quasi-reversible nature of the 4-(methylamino)phenol/N-methyl-p-benzoquinone imine redox couple allows for redox cycling. Under certain conditions, the electrochemically generated N-methyl-p-benzoquinone imine can act as an oxidizing agent, while the parent phenol can act as a reducing agent. This cycling can lead to the generation of other reactive intermediates.

The primary reactive intermediate generated is the N-methyl-p-benzoquinone imine itself. researchgate.netresearchgate.net This species is a potent electrophile and can participate in a variety of subsequent chemical reactions. nih.gov For example, it can undergo Michael addition reactions with available nucleophiles in the solution. researchgate.netnih.gov

Furthermore, the redox cycling process, especially in the presence of oxygen, can potentially lead to the formation of reactive oxygen species (ROS). The aminophenol can redox cycle with its corresponding quinone imine, a process that can generate ROS. nih.gov The electrophilic quinone imine intermediate is known to react with biological nucleophiles like protein thiols, but can also undergo transimination with lysine (B10760008) residues, embedding the redox-active core into proteins and potentially localizing ROS production. nih.gov

Oxidative Coupling and Polymerization Reactions

The reactive intermediates generated during the oxidation of 4-(methylamino)phenol, particularly the radical cation and the quinone imine, can undergo subsequent coupling reactions, leading to the formation of dimers, oligomers, and polymers.

Mechanism of Oxidative Dimerization and Oligomerization

The oxidative polymerization of 4-(methylamino)phenol can occur through several mechanistic pathways. One common mechanism involves the coupling of phenoxy radicals. Following the initial one-electron oxidation, the resulting radical intermediates can couple in a radical-radical reaction. nih.gov Alternatively, a phenol radical can react with a neutral phenol molecule in a radical-phenol coupling mechanism. nih.gov

These coupling reactions can form C-C or C-O bonds. For p-substituted phenols like 4-methylaminophenol, ortho-ortho coupling is a common pathway, leading to the formation of a biphenol structure. nih.gov Subsequent oxidation and coupling steps can lead to the formation of trimers and higher oligomers. stackexchange.com The oxidation of p-aminophenol, a closely related compound, is known to produce NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, a product formed from three molecules of the parent compound. stackexchange.com

Electropolymerization is another observed phenomenon, where repeated potential cycling leads to the formation of a polymeric film on the electrode surface. mdpi.comijnc.ir This process involves the initial oxidation to the quinone imine, which then attacks another monomer unit, leading to chain propagation. The resulting polymer can be over-oxidized to create a more conductive and porous surface. ijnc.ir Studies on p-substituted phenols have shown that at lower anodic potentials, an electrochemical adsorption/polymerization mechanism is often dominant. nih.gov

Reactions with Other Phenolic and Amine Substrates

The electrophilic N-methyl-p-benzoquinone imine generated from the oxidation of 4-(methylamino)phenol can react with a variety of external nucleophiles, including other phenolic and amine compounds. This leads to the formation of cross-coupled products. rsc.orgnih.gov

The coupling of p-benzoquinone monoimines with m-aminophenols, for instance, involves the rate-controlling electrophilic attack of the quinone imine on the carbon atom of the m-aminophenolate ion. rsc.org This is followed by a rapid oxidation step to yield a 2-aminoindophenol product. rsc.org

Similarly, oxidative cross-coupling reactions between phenols and anilines can be catalyzed to form N-containing phenolic compounds. nih.gov The mechanism can involve the coupling of an anilino radical with a nucleophilic phenolate. nih.gov Quinone imines can also undergo transimination reactions with primary amines, where the original N-substituent is replaced by the new amine. nih.gov This reaction proceeds via nucleophilic attack of the amine on the imine carbon, followed by elimination. The general mechanism for the reaction of a ketone (analogous to the quinone imine) with a primary amine involves nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to form the new imine. lumenlearning.com

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of 4-(methylamino)phenol is characterized by the interplay of its phenolic hydroxyl and secondary amino groups, as well as the aromatic ring. Its oxidation to reactive intermediates introduces further reaction pathways.

The oxidation of 4-(methylamino)phenol can lead to the formation of N-methyl-p-benzoquinone imine, a reactive intermediate. This species is an electrophile and can undergo Michael-type addition reactions, a class of conjugate additions, with various nucleophiles. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system of the quinone imine. masterorganicchemistry.com

Quinone imines are known electrophiles that can react with nucleophiles such as thiols and amines through Michael addition. nih.gov This reactivity is a key aspect of their biological activity and potential toxicity. The addition of a nucleophile to the quinone imine regenerates an aminophenol derivative, which can potentially be re-oxidized, leading to a catalytic cycle of nucleophile addition and oxidation. nih.gov

The susceptibility of the quinone imine intermediate to nucleophilic attack makes it a target for understanding the mechanisms of action of 4-(methylamino)phenol in various chemical and biological systems.

The phenolic hydroxyl group of 4-(methylamino)phenol can undergo typical reactions of phenols, such as etherification and esterification. nih.gov These reactions allow for the modification of the compound's properties, such as its solubility and biological activity.

Etherification can be achieved by reacting 4-(methylamino)phenol with an alkylating agent in the presence of a base. A patented method describes the etherification of aminophenols by first protecting the aniline (B41778) function as an anilide, followed by reaction with an alkyl halide in the presence of an alkaline hydroxide (B78521) and a phase transfer catalyst. google.com This approach aims to avoid side reactions and the use of expensive polar aprotic solvents. google.com

Esterification of the phenolic hydroxyl group can be accomplished by reacting it with an acylating agent, such as an acid chloride or anhydride. This functionalization can enhance certain properties; for instance, the esterification of the related compound tyrosol with phenolic acids has been shown to increase its antioxidant activity. nih.gov

Chemoselective methylation of the phenolic hydroxyl group has been studied as a method to prevent the formation of reactive quinone methide intermediates during the depolymerization of lignin, a complex polymer containing phenolic structures. osti.gov This strategy of blocking the phenolic hydroxyl group can suppress undesirable side reactions. osti.gov

The methylamino group of 4-(methylamino)phenol is a secondary amine and can participate in reactions characteristic of this functional group. One notable reaction is the formation of Schiff bases, which are typically formed from the condensation of primary amines with carbonyl compounds. nih.govgeniusjournals.org While 4-(methylamino)phenol itself is a secondary amine, related primary aminophenols are well-known to form Schiff bases. nih.govgeniusjournals.org For instance, 4-aminophenol (B1666318) reacts with various aldehydes to form Schiff bases, which are characterized by the presence of an azomethine or imine group (-C=N-). nih.gov The formation of the imine bond is typically confirmed by spectroscopic methods such as FT-IR, where a characteristic C=N stretching frequency appears. nih.govresearchgate.net

The secondary amine of 4-(methylamino)phenol can also react with other electrophiles. For example, it can be N-methylated to form N,N-dimethylaminophenol. wikipedia.org The reactivity of the amino group is influenced by the electronic properties of the aromatic ring and the phenolic hydroxyl group.

Reaction Kinetics and Mechanistic Investigations

Understanding the kinetics and mechanisms of reactions involving 4-(methylamino)phenol hydrobromide is crucial for controlling its chemical transformations and predicting its behavior in various applications.

The oxidation of 4-(methylamino)phenol has been the subject of kinetic studies. A kinetic method for the determination of vanadium was developed based on its catalytic effect on the bromate (B103136) oxidative coupling reaction of 4-(methylamino)phenol with 2,3,4-trihydroxybenzoic acid. researchgate.net The rate of formation of the colored product was monitored spectrophotometrically to quantify the catalyst concentration. researchgate.net

The oxidation of metol (the common name for N-methyl-p-aminophenol sulfate) by a UV/H2O2 system has been studied, revealing that the reaction rate is significantly influenced by pH, hydrogen peroxide concentration, substrate concentration, and the presence of oxygen. researchgate.net The kinetic constant for the reaction of hydroxyl radicals with the substrate was also estimated. researchgate.net

Kinetic models have been developed for the oxidation of related phenolic compounds in advanced oxidation processes, which can provide a framework for understanding the complex reaction pathways involved. nih.gov These models often include a large number of elementary reactions to account for the formation and consumption of various reactive species. nih.gov The reduction of 4-nitrophenol (B140041) to 4-aminophenol, a reaction involving a structurally similar compound, has been used as a model system to test the catalytic activity of nanoparticles, with the kinetics often analyzed using pseudo-first-order assumptions or more complex models like the Langmuir-Hinshelwood model. nih.gov

Table 1: Factors Influencing the Rate of Metol Oxidation by UV/H₂O₂

Factor Influence on Reaction Rate
pH Significant
H₂O₂ Concentration Significant
Substrate Concentration Significant

This table is generated based on information from a study on the oxidation of metol in an aqueous solution. researchgate.net

The oxidation of p-aminophenols proceeds through reactive intermediates. The oxidation of p-aminophenol itself is known to form a p-aminophenoxy free radical as a one-electron oxidation product. researchgate.net Further oxidation and reaction can lead to the formation of quinoneimines and subsequently to dimers, trimers, and polymers. nih.gov

In the case of 4-(methylamino)phenol, oxidation is expected to produce the corresponding N-methyl-p-benzoquinone imine. This intermediate is an electrophile and is key to understanding the subsequent reactions, such as Michael additions. nih.gov The formation of quinone imines from the oxidation of aminophenols has been studied using techniques like FT-IR spectroelectrochemistry, which allows for the in-situ monitoring of the species formed at an electrode surface. ustc.edu.cn These studies have provided evidence for the formation of quinonimine and subsequent dimerization reactions. ustc.edu.cn

The oxidation of p-aminophenol can lead to the formation of NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, indicating that multiple molecules of the starting material can combine to form more complex products. rsc.org The intermediates in the oxidation of aminophenols can also be trapped by other molecules present in the reaction mixture, leading to the formation of various adducts.

Table 2: Intermediates in the Oxidation of p-Aminophenols

Intermediate Method of Observation/Inference Reference
p-Aminophenoxy free radical ESR spectroscopy researchgate.net
Quinoneimine FT-IR spectroelectrochemistry nih.govustc.edu.cn
Dimer Mass spectrometry, FT-IR, NMR nih.gov

This table summarizes key intermediates identified in the oxidation of p-aminophenol and related compounds.

Spectroscopic and Advanced Analytical Characterization of 4 Methylamino Phenol Hydrobromide

Chromatographic Separation and Purity Assessment Techniques

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation of the main component from impurities and related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are powerful tools for the analytical profiling of 4-(Methylamino)phenol (B85996) hydrobromide.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile compounds like 4-(Methylamino)phenol hydrobromide. The development of a robust HPLC method is a critical step in quality control.

Method Development: A typical HPLC method for a phenolic and amine-containing compound involves reversed-phase chromatography. nih.gov The selection of the stationary phase, often a C8 or C18 column, is crucial for achieving adequate retention and separation. nih.govwu.ac.th The mobile phase composition, a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol, is optimized to ensure efficient separation. nih.govchromatographyonline.com Gradient elution, where the proportion of the organic modifier is varied during the run, is often employed to separate compounds with different polarities in a reasonable time. nih.gov Detection is commonly performed using a UV-Vis or a Photo-Diode Array (PDA) detector, set at a wavelength where the analyte exhibits maximum absorbance. wjpmr.com

Method Validation: Once developed, the method must be validated according to established guidelines to ensure its reliability, accuracy, and precision. nih.gov Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). nih.govpom.go.id Linearity is confirmed by analyzing a series of standard solutions across a concentration range and demonstrating a direct proportionality between concentration and detector response, typically with a correlation coefficient (R²) of ≥ 0.999. wu.ac.thpom.go.id Accuracy is assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix, with results typically expected to be within 90-112%. chromatographyonline.com Precision is evaluated by the relative standard deviation (RSD) of repeated measurements, which should be below a certain threshold (e.g., <2%). pom.go.id

Table 1: Representative HPLC Method Validation Parameters

Parameter Acceptance Criteria Typical Finding
Specificity The method should be able to resolve the analyte peak from impurities and degradation products. The analyte peak is well-resolved with no interference from other components. nih.gov
Linearity (R²) Correlation coefficient (R²) ≥ 0.999 0.9995 wu.ac.th
Accuracy (% Recovery) Typically 85% - 115% 99.06% - 101.05% pom.go.id
Precision (% RSD) Intra-day RSD ≤ 2%; Inter-day RSD ≤ 2% Intra-day: 0.59%; Inter-day: 0.68% pom.go.id
LOD Signal-to-Noise ratio of 3:1 0.04 µg/mL mdpi.com

| LOQ | Signal-to-Noise ratio of 10:1 | 0.12 µg/mL mdpi.com |

This table presents typical validation data based on established HPLC methods for related pharmaceutical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the identification and quantification of volatile and semi-volatile impurities. While phenols can be analyzed directly, derivatization is often employed to increase their volatility and improve chromatographic peak shape. epa.govresearchgate.net

Methodology: In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. irjet.netthermofisher.com For phenolic compounds, derivatization with agents like pentafluorobenzyl bromide (PFBBr) or diazomethane (B1218177) can be performed prior to injection. epa.gov The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint" for identification. researchgate.net The total ion current (TIC) chromatogram is used for quantification, while the mass spectrum confirms the identity of trace impurities. irjet.net

Table 2: Typical GC-MS Parameters for Phenolic Compound Analysis

Parameter Typical Setting
GC Column DB-5 or TG-5SilMS (30 m x 0.25 mm I.D., 0.25 µm film thickness) thermofisher.com
Injector Temperature 250 °C irjet.net
Oven Program Initial 60°C, ramp at 10°C/min to 240°C, hold for 24 min irjet.net
Carrier Gas Helium
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 35-500 amu |

This table outlines common parameters used in GC-MS methods for the analysis of phenols and related substances. irjet.netthermofisher.com

The use of GC-MS is particularly valuable for detecting process-related impurities or degradation products that might be present at very low levels. However, co-elution of some phenolic isomers can occur, which may necessitate the use of different columns or complementary techniques for unambiguous identification. epa.gov

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers an alternative and complementary approach to HPLC and GC for analytical profiling. nih.gov It is particularly advantageous due to its high resolution, rapid analysis times, and minimal consumption of samples and reagents. nih.govresearchgate.net CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the molecule's charge, size, and the viscosity of the electrolyte solution. nih.gov

Methodology: In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). mdpi.com The choice of BGE, its pH, and the addition of organic modifiers like acetonitrile are critical for optimizing separation. mdpi.comnih.gov For phenolic compounds, a borate (B1201080) buffer at a basic pH is often used. mdpi.com A voltage is applied across the capillary, causing the analytes to migrate at different velocities toward the detector. nih.gov Detection is commonly achieved using a UV detector, as phenolic compounds are chromophoric. nih.gov The technique is well-suited for impurity profiling, including the separation of structurally related compounds and isomers. nih.govmdpi.com

Table 3: General Capillary Electrophoresis Conditions for Phenolic Analysis

Parameter Typical Condition
Capillary Fused silica (B1680970) (e.g., 56 cm x 100 µm) mdpi.com
Background Electrolyte (BGE) 50 mM Borate buffer (pH 9.3) with acetonitrile (50% v/v) mdpi.com
Separation Voltage 25-30 kV mdpi.com
Temperature 25 °C mdpi.com
Injection Hydrodynamic (e.g., 50 mbar for 8 s) mdpi.com

| Detection | Diode Array Detector (DAD) at 250 nm mdpi.com |

This table summarizes representative conditions for the separation of phenolic compounds using Capillary Zone Electrophoresis (CZE). mdpi.com

Vibrational and Electronic Spectroscopic Methods

Spectroscopic methods probe the interaction of electromagnetic radiation with the analyte to provide information about its electronic and vibrational states. UV-Vis spectroscopy is primarily used for quantitative analysis and studying electronic transitions, while IR spectroscopy is invaluable for identifying the functional groups present in the molecule.

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. iajps.com The presence of the phenol (B47542) ring and the amino group in this compound makes it a chromophoric molecule, suitable for UV-Vis analysis. researchgate.net

Quantitative Analysis: The quantitative application of UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). repligen.com To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). ufrgs.br The λmax is a characteristic property of a compound and provides the highest sensitivity for analysis. iajps.com

Structural Features: The UV-Vis spectrum provides information about the electronic transitions within the molecule. researchgate.net The absorption bands in the spectrum correspond to the excitation of electrons from lower energy (ground state) to higher energy (excited state) orbitals. For aromatic compounds like 4-(Methylamino)phenol, π → π* transitions are typically observed, which give rise to strong absorption bands. iajps.com The position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the pH of the solution, which can affect the ionization state of the phenolic and amino groups. repligen.com

Table 4: Illustrative UV-Vis Spectral Data for a Phenolic Compound

Parameter Description Illustrative Value
λmax Wavelength of Maximum Absorbance 230 - 290 nm
Molar Absorptivity (ε) A measure of how strongly the compound absorbs light at λmax. ~1,500 - 15,000 L·mol⁻¹·cm⁻¹
Solvent The medium in which the spectrum is recorded (e.g., Methanol, Water). Methanol ufrgs.br

| Electronic Transitions | Type of electron excitation responsible for absorbance. | π → π* and n → π* iajps.com |

This table provides representative UV-Vis spectral characteristics for aromatic amine and phenol-containing compounds.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. upi.eduscience.gov The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. upi.edu An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of bond vibration. ucdavis.edu

For this compound, FTIR spectroscopy can confirm the presence of key functional groups. thermofisher.com The spectrum would be expected to show characteristic absorption bands for the O-H group of the phenol, the N-H group of the secondary amine, the aromatic C-H bonds, the aliphatic C-H bonds of the methyl group, the C=C bonds of the aromatic ring, and the C-O and C-N bonds. pressbooks.publumenlearning.com The presence of the hydrobromide salt may influence the positions of the amine and hydroxyl peaks due to hydrogen bonding and protonation.

Table 5: Characteristic FTIR Absorption Frequencies for 4-(Methylamino)phenol Functional Groups

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹) Intensity
Phenol O-H Stretch, H-bonded 3200 - 3600 Broad, Strong
Secondary Amine N-H Stretch 3300 - 3500 Medium, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H (Methyl) Stretch 2850 - 2960 Medium
Aromatic C=C Ring Stretch 1450 - 1600 Medium to Weak
C-O (Phenol) Stretch 1200 - 1260 Strong

| C-N | Stretch | 1250 - 1350 | Medium |

This table is based on standard infrared spectroscopy correlation charts and provides the expected frequency ranges for the key functional groups in the target molecule. pressbooks.publumenlearning.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the 4-(methylamino)phenol cation can be determined.

The ¹H and ¹³C NMR spectra of 4-(methylamino)phenol provide a clear fingerprint of its molecular structure. In a study detailing the synthesis of N-methyl-p-aminophenol, the following chemical shifts were reported in deuterated chloroform (B151607) (CDCl₃). nih.gov

The ¹H NMR spectrum shows distinct signals for the aromatic protons, the methyl group, and the amine proton. The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring appear as a doublet of doublets, indicating coupling to adjacent aromatic protons. nih.gov The methyl group attached to the nitrogen atom presents as a singlet, while the amine proton signal is often broad due to chemical exchange and coupling with the adjacent nitrogen atom. nih.gov

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The spectrum shows signals for the four distinct types of carbon atoms in the aromatic ring, as well as the methyl carbon. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methylamino groups. nih.gov

¹H and ¹³C NMR Chemical Shift Data for 4-(Methylamino)phenol in CDCl₃. nih.gov
NucleusChemical Shift (δ, ppm)Description
¹H NMR6.53–6.75Aromatic Protons (dd, 2H)
3.36Methyl Protons (s, 3H)
¹³C NMR152.9Aromatic Carbon (C-OH)
139.7Aromatic Carbon (C-N)
115.4Aromatic Carbon (CH)
114.8Aromatic Carbon (CH)
29.7Methyl Carbon (CH₃)

Note: The data presented is for the free base, 4-(methylamino)phenol. The presence of the hydrobromide salt would likely cause shifts in the observed values, particularly for the protons and carbons near the protonated amine and hydroxyl groups, due to changes in the electronic environment.

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques offer deeper insights into molecular connectivity. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons.

For a molecule like 4-(methylamino)phenol, an HSQC experiment would definitively link each proton signal to its directly attached carbon atom. An HMBC experiment would reveal longer-range couplings (typically over two to three bonds), which is invaluable for confirming the substitution pattern of the aromatic ring by showing correlations from the methyl protons to the aromatic carbon C4, and from the aromatic protons to other carbons in the ring. While specific 2D NMR studies on this compound are not extensively detailed in readily available literature, these techniques represent a standard approach for unambiguous structural assignment in modern organic chemistry.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the compound. The theoretical exact mass of the 4-(methylamino)phenol cation (C₇H₉NO) is 123.0684 g/mol . While specific HRMS data for the parent compound is not prevalent in the surveyed literature, it is a standard method used to confirm the identity of synthesized molecules in research. For instance, in studies involving reactions with Metol (B52040), HRMS is employed to confirm the mass of the resulting products. rsc.org

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures. In the positive ion mode, 4-(methylamino)phenol is expected to be detected as the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 124.

Studies on the degradation of Metol have utilized LC-ESI-MS to identify intermediates. nih.gov The fragmentation of 4-(methylamino)phenol under ESI-MS conditions can provide valuable structural information. Phenethylamines and related compounds are known to undergo characteristic fragmentation, often involving the loss of the amine group. researchgate.net For 4-(methylamino)phenol, a primary fragmentation pathway would likely involve the loss of the methylamino group or parts thereof. The fragmentation of phenolic acids, which share the phenolic ring, has been studied, showing characteristic losses of CO₂ and other small molecules. researchgate.net A detailed analysis of the fragmentation of Metol itself showed that it degrades via oxidation, and the resulting products can be identified by their unique mass spectra. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

A search of publicly available crystallographic databases did not yield a crystal structure for this compound. Therefore, detailed information on its solid-state conformation, such as the precise geometry of the ionic interaction between the protonated methylamino group and the bromide anion, and the hydrogen bonding network within the crystal, is not available from existing public data. The determination of its crystal structure would require experimental single-crystal X-ray diffraction analysis.

Advanced Electrochemical Analytical Techniques

Voltammetric Methods for Quantitative Determination and Electrochemical Pathway Characterization

Voltammetric methods are powerful electrochemical techniques utilized for the quantitative determination and characterization of the electrochemical pathways of redox-active compounds such as 4-(methylamino)phenol. These methods involve applying a varying potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte, allowing for quantitative analysis, while the shape and position of the voltammetric peaks provide insights into the electrochemical reaction mechanism. For 4-(methylamino)phenol, which is the N-methyl derivative of 4-aminophenol (B1666318), these techniques are particularly useful in studying its oxidation. nih.gov

The electrochemical behavior of 4-(methylamino)phenol, often referred to as Metol, has been investigated using various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). acs.orgresearchgate.net These studies often employ modified electrodes to enhance the sensitivity and selectivity of the determination.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of a substance. In studies of 4-(methylamino)phenol, CV helps in understanding the reversibility of its oxidation and the effect of scan rate on the peak currents and potentials. For instance, the electro-oxidation of p-methylaminophenol sulfate (B86663) (metol) has been studied using cyclic voltammetry, which revealed information about the charge transfer coefficient and the number of electrons transferred during the reaction. researchgate.net The use of modified electrodes, such as those based on carbon ionic liquid electrodes (CILE) enhanced with nanomaterials like LiCoO2 nanospheres, has been shown to significantly improve the electrochemical signal for Metol oxidation. researchgate.net

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is well-suited for quantitative analysis at low concentrations. pineresearch.com DPV involves applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, leading to improved signal-to-noise ratios. pineresearch.com DPV has been successfully applied for the sensitive determination of Metol using various modified electrodes. acs.orgresearchgate.net For example, a zinc oxide nanoplatelet embedded in boron-doped carbon nitride nanosheet-modified glassy carbon electrode (ZnO/2D-BCN/GCE) demonstrated excellent performance for Metol detection using DPV. acs.org

Square-Wave Voltammetry (SWV) is another advanced and highly sensitive voltammetric technique that offers rapid analysis times. maciassensors.comugd.edu.mk The waveform in SWV consists of a square wave superimposed on a staircase potential ramp. maciassensors.com This technique provides excellent discrimination against background currents and is suitable for the analysis of complex samples. maciassensors.comugd.edu.mk The electro-oxidation of 4-aminophenol, a related compound, has been successfully detected using SWV with a laser-induced carbon electrode modified with a multi-walled carbon nanotubes polyaniline (MWCNT-PANI) composite, achieving a very low detection limit. nih.govmdpi.com Similar approaches can be applied to the analysis of 4-(methylamino)phenol.

The electrochemical oxidation of 4-(methylamino)phenol is believed to proceed via a mechanism involving the transfer of electrons and protons. The initial step is the oxidation of the phenol group, which can be followed by further reactions. The exact pathway can be influenced by factors such as the pH of the supporting electrolyte and the nature of the electrode surface. Studies on similar phenolic compounds using voltammetric techniques have elucidated that the oxidation process is often irreversible and can be controlled by diffusion or adsorption of the species onto the electrode surface. scielo.brscispace.com For the electro-oxidation of Metol on a LiCoO2/CILE modified electrode, the process was found to involve the transfer of approximately one electron. researchgate.net

The following table summarizes the findings from various studies on the voltammetric determination of 4-(methylamino)phenol (Metol).

Voltammetric Technique Electrode System Linear Range (μM) Limit of Detection (LOD) (μM) Key Findings Reference
Differential Pulse Voltammetry (DPV)ZnO/2D-BCN/GCE0.039 - 16170.0086High sensitivity and a wide linear range for Metol determination. The electrochemical process was confirmed to be a fast electron transfer event. acs.org
Cyclic Voltammetry (CV) & DPVLiCoO2/CILE0.4 - 400.00.246The modified electrode significantly enhanced the electrochemical response for Metol oxidation. The charge transfer coefficient and number of electrons transferred were calculated. researchgate.net
Differential Pulse Voltammetry (DPV)CoMn2O4@RGO modified SPCE0.01 - 137.650.050The sensor exhibited high selectivity, stability, and reproducibility for the detection of Metol. researchgate.net
Differential Pulse Voltammetry (DPV)MoS2 modified SPCE0.2 - 12110.01The modified electrode showed a wide linear range and a low detection limit for Metol. researchgate.net
Differential Pulse Voltammetry (DPV)GdM/RGO nanocomposite0.01 - 17920.0039The sensor demonstrated a very low detection limit for the determination of Metol. researchgate.net

Theoretical and Computational Chemistry Studies on 4 Methylamino Phenol Hydrobromide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. For 4-(methylamino)phenol (B85996) hydrobromide, these methods are pivotal in understanding its stability, reactivity, and potential applications.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) stands as a robust method for investigating the electronic structure of molecules. It is employed to determine the optimized molecular geometry of 4-(methylamino)phenol, the parent compound of the hydrobromide salt. The structural parameters can be precisely calculated using various functionals like B3LYP, CAM-B3LYP, and ωB97XD, often with a basis set such as 6-311++G(d,p). researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key aspect of DFT studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. For instance, in related aminophenol derivatives, DFT calculations have been instrumental in analyzing the distribution and energies of these orbitals. nih.gov

Natural Bond Orbital (NBO) analysis, another component of DFT studies, offers a detailed picture of the bonding and electronic interactions within the molecule. It helps in understanding the delocalization of electron density and the stabilizing interactions between different parts of the molecule. researchgate.net

Prediction of Redox Potentials and Reaction Energetics

The prediction of redox potentials is a critical application of computational chemistry, particularly for compounds like 4-(methylamino)phenol which can undergo oxidation-reduction reactions. Theoretical methods, including DFT, can be used to calculate the energetics of electron transfer processes. The redox potential of a molecule is related to the Gibbs free energy change of the corresponding redox reaction. mdpi.com

For phenols and anilines, a class of compounds to which 4-(methylamino)phenol belongs, there have been systematic studies to correlate experimentally determined oxidation potentials with theoretically calculated values. rsc.org These studies often employ DFT calculations to determine the ionization potential or the energy change associated with the removal of an electron. It has been shown that for many organic compounds, the B3LYP functional can accurately predict redox potentials. mdpi.com The error in predicting redox potentials from free energy calculations can be around 0.04 V for a 1 kcal/mol deviation in the calculated free energy. osti.gov

The energetics of various reactions involving 4-(methylamino)phenol hydrobromide can also be investigated. This includes calculating the reaction enthalpies, activation energies, and equilibrium constants for processes such as protonation/deprotonation, oxidation, and other chemical transformations. These calculations provide valuable data for understanding the thermodynamics and kinetics of its reactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, from its conformational flexibility to its reactive pathways.

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this involves exploring the rotational barriers around the C-N and C-O bonds, as well as the orientation of the methylamino and hydroxyl groups relative to the phenyl ring.

Reaction Mechanism Simulations and Transition State Identification

Understanding the detailed step-by-step process of a chemical reaction is crucial for controlling its outcome. Reaction mechanism simulations for this compound can elucidate the pathways of its various transformations, such as its oxidation, which is relevant to its use as a photographic developer.

These simulations involve locating the transition states, which are the high-energy structures that connect reactants and products. The geometry and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. Computational tools can be used to perform a transition state search and to visualize the vibrational modes corresponding to the reaction coordinate. For example, in the context of the reaction of 4-aminophenol (B1666318) with other molecules, computational studies have helped in proposing reaction mechanisms and identifying key intermediates and transition states. nih.gov

Cheminformatics and Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Cheminformatics and QSRR provide a bridge between the structural features of a molecule and its chemical reactivity, enabling the prediction of properties for new or untested compounds. osti.govresearchgate.netnih.govchemrxiv.org

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical reactivity of a series of compounds with their molecular descriptors. These descriptors can be derived from the molecular structure and can be of various types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

For a class of compounds like aminophenols, a QSRR model could be developed to predict their redox potentials. chemrxiv.org This would involve:

Data Set Collection: Gathering experimental redox potential data for a series of related aminophenol derivatives.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that relates the descriptors to the redox potentials. osti.gov

Model Validation: Testing the predictive power of the model on an external set of compounds not used in the model development.

Machine learning approaches, such as Gaussian Process Regression, have shown excellent performance in predicting redox potentials, even with small datasets. osti.gov For instance, models have been developed that can predict redox potentials with a mean absolute error as low as 0.047 V. osti.gov These models can be powerful tools for the in-silico design of new molecules with desired redox properties.

Computational Spectroscopic Prediction and Validation

The prediction of spectroscopic properties through computational methods offers a powerful tool for understanding the structural and electronic characteristics of molecules. For this compound, theoretical calculations, primarily employing Density Functional Theory (DFT), can provide valuable insights into its vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra. These predictions, when compared with experimental data, serve as a means of validation for the computational models and aid in the definitive assignment of spectral features.

The vibrational modes of this compound can be calculated using DFT methods, with the B3LYP functional being a commonly employed and reliable choice for organic molecules. nih.govcore.ac.uk The theoretical vibrational frequencies are typically calculated for the optimized geometry of the molecule in the gaseous phase. To improve the agreement with experimental data, which is often recorded in the solid phase, the calculated frequencies are uniformly scaled to account for systematic errors in the theoretical model and the effects of the crystalline environment.

The protonation of the amino group in 4-(Methylamino)phenol to form the hydrobromide salt is expected to induce significant shifts in the vibrational frequencies compared to the free base. The N-H stretching and bending vibrations will be particularly affected. The presence of the bromide counter-ion and intermolecular hydrogen bonding in the solid state will also influence the vibrational spectrum.

A potential energy distribution (PED) analysis can be performed to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (stretching, bending, torsion) to each calculated frequency. nih.gov

Table 1: Predicted and Experimental Vibrational Frequencies for this compound

This table presents a hypothetical comparison of predicted (scaled DFT/B3LYP) and potential experimental vibrational frequencies. Actual experimental data is required for a definitive validation.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Potential Experimental Frequency (cm⁻¹)Assignment (based on PED)
ν(O-H)3450~3400-3200 (broad)O-H stretching
ν(N-H)⁺3200-3000~3150-2950 (broad)N⁺-H stretching
ν(C-H)aromatic3100-3000~3080-3020Aromatic C-H stretching
ν(C-H)methyl2980-2900~2960-2880Methyl C-H stretching
ν(C=C)aromatic1620-1450~1610, 1580, 1490Aromatic ring stretching
δ(N-H)⁺1580-1500~1560N⁺-H bending
δ(C-H)methyl1460-1420~1440Methyl C-H bending
ν(C-O)1270-1230~1250C-O stretching
ν(C-N)1200-1150~1180C-N stretching
γ(C-H)aromatic900-700~850-750Aromatic C-H out-of-plane bending

ν: stretching; δ: in-plane bending; γ: out-of-plane bending

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry in structural elucidation. nih.govchemrxiv.org The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard approach for calculating NMR shielding tensors. scispace.comnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, the protonation of the nitrogen atom will lead to a significant downfield shift of the protons on the nitrogen and the adjacent methyl group in the ¹H NMR spectrum. The aromatic protons will also be affected by the change in the electronic nature of the substituent. Similarly, in the ¹³C NMR spectrum, the carbons of the aromatic ring and the methyl group will exhibit shifts corresponding to the altered electron distribution upon salt formation. The choice of solvent in the computational model is critical for accurate prediction, as solvent effects can significantly influence chemical shifts, particularly for protons involved in hydrogen bonding. researchgate.netyoutube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical predicted chemical shifts (in ppm) relative to TMS, calculated using the GIAO-DFT method. The accuracy of these predictions would need to be validated against experimental spectra.

AtomPredicted ¹H Chemical Shift (ppm)Potential Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Potential Experimental ¹³C Chemical Shift (ppm)
C1-OH--155.0~153-156
C2/C67.0~6.8-7.1118.0~116-119
C3/C57.2~7.0-7.3130.0~128-131
C4-NHCH₃--135.0~133-136
-CH₃3.0~2.8-3.235.0~33-36
-NH-9.5 (exchangeable)~9.0-10.0 (broad)--
-OH10.0 (exchangeable)~9.5-10.5 (broad)--

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and, consequently, predicting UV-Vis absorption spectra. researchgate.net The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be influenced by the protonation state. The electronic transitions, typically π → π* transitions within the benzene (B151609) ring, will be modulated by the electron-donating hydroxyl group and the electron-withdrawing protonated amino group. The choice of functional and the inclusion of solvent effects are important for obtaining accurate predictions of λmax. researchgate.netscm.com

Table 3: Predicted UV-Vis Absorption Data for this compound

This table shows hypothetical TD-DFT predicted absorption wavelengths and oscillator strengths. Validation would require experimental UV-Vis spectroscopy.

TransitionPredicted λmax (nm)Oscillator Strength (f)Potential Experimental λmax (nm)
S₀ → S₁2950.15~290-300
S₀ → S₂2300.85~225-235

The validation of these computational predictions against experimental spectra is a critical step. Any discrepancies can provide insights into the limitations of the theoretical model or highlight interesting molecular phenomena not captured by the calculations, such as strong intermolecular interactions or complex solvent effects.

Environmental Chemistry and Degradation Studies of 4 Methylamino Phenol Hydrobromide

Abiotic Degradation Pathways in Environmental Matrices

The breakdown of 4-(methylamino)phenol (B85996) hydrobromide in the environment, independent of biological activity, is primarily governed by photochemical, hydrolytic, and oxidative processes. These abiotic degradation pathways are significantly influenced by environmental conditions such as sunlight intensity, pH, and the presence of oxidizing agents.

Photochemical Degradation Mechanisms

Photochemical degradation, which includes photo-oxidation and photolysis, is a key process in the environmental breakdown of many organic compounds. While specific studies on 4-(methylamino)phenol hydrobromide are limited, the photochemical behavior of related phenolic compounds provides valuable insights. For instance, phenol (B47542) and its derivatives are known to undergo rapid degradation in the atmosphere, primarily driven by reactions with hydroxyl radicals (OH•) during the day and nitrate (B79036) radicals (NO3•) at night. epa.gov Rain washout and photolysis are generally not considered competitive processes for these compounds. epa.gov

Advanced oxidation processes (AOPs) that utilize UV light in combination with oxidizing agents like hydrogen peroxide (H₂O₂) or Fenton's reagent (UV/H₂O₂/Fe²⁺) have been shown to be highly effective in degrading phenolic compounds. nih.gov For example, the photo-Fenton process can achieve complete disappearance of phenol within minutes under acidic conditions. nih.gov The efficiency of these processes, however, can be influenced by factors such as the initial concentration of the pollutant, pH, and the presence of radical scavengers like phosphate (B84403) ions. nih.gov The degradation of similar compounds, such as 4-nitrophenol (B140041), has also been effectively achieved through photocatalysis using materials like titanium dioxide (TiO₂), with efficiency improving through doping to enhance activity under visible light. frontiersin.org

Hydrolytic Transformation under Varying pH Conditions

For phenolic compounds, pH can significantly affect their stability and degradation rates. For example, in the UV/H₂O₂ degradation process of 4-chlorophenol (B41353), basic pH conditions were found to be favorable. nih.gov Conversely, the photo-Fenton process for the same compound is most effective under acidic conditions. nih.gov Therefore, it is expected that the hydrolytic stability of this compound would also be pH-dependent, though specific kinetic data is needed for a conclusive assessment.

Oxidative Degradation in Aqueous and Atmospheric Environments

Oxidative degradation is a major pathway for the removal of phenolic compounds from both water and air. In aqueous environments, advanced oxidation processes (AOPs) are particularly effective. These processes generate highly reactive hydroxyl radicals (•OH) that can mineralize organic pollutants. Studies on phenol have shown that AOPs can lead to its complete degradation. nih.govnih.gov The efficiency of these processes is influenced by pH, with acidic conditions generally favoring the photo-Fenton process. nih.gov

In the atmosphere, phenolic compounds are primarily degraded through reactions with hydroxyl radicals (OH•). epa.gov The atmospheric lifetime of a compound due to this reaction can be relatively short. For example, the atmospheric lifetime of menthol, another cyclic organic compound, in the presence of OH radicals is estimated to be about 1.13 hours. rsc.org This suggests that 4-(methylamino)phenol, if it becomes airborne, would likely undergo rapid oxidative degradation. The degradation process involves the formation of peroxy radicals which then react with other atmospheric species. rsc.org

Biotic Transformation and Biodegradation Pathways

The breakdown of this compound by microorganisms is a crucial aspect of its environmental fate. While specific studies on this compound are scarce, research on the biodegradation of phenol and its derivatives provides a framework for understanding its potential biotic transformation.

Microorganisms, particularly bacteria and algae, are known to degrade phenolic compounds, often utilizing them as a source of carbon and energy. nih.govresearchgate.netmdpi.com The degradation pathways typically involve the dihydroxylation of the benzene (B151609) ring to form catechol or a substituted catechol. nih.gov This intermediate is then further broken down through either ortho- or meta-cleavage pathways, ultimately leading to compounds that can enter the tricarboxylic acid (TCA) cycle. nih.gov

For instance, Pseudomonas fluorescens has been shown to degrade phenol via a meta-cleavage pathway, with catechol as a key intermediate. nih.gov Similarly, some algal species like Ochromonas danica can metabolize phenol and its methylated homologues. researchgate.net The efficiency of biodegradation can be influenced by the presence of other organic compounds, which can either inhibit or enhance the degradation of the target compound. mdpi.com For example, in a study on the biodegradation of phenol and 4-chlorophenol, the presence of sodium salicylate (B1505791) was found to impact the degradation rates of the other two compounds. mdpi.com

The degradation of halogenated phenols has also been studied. For example, a Gram-negative bacterial strain isolated from activated sludge was found to metabolize 4-chloro-2-methylphenol (B52076) through a modified ortho-cleavage pathway. nih.gov This suggests that microorganisms have diverse enzymatic capabilities to break down a variety of phenolic structures. Given that 4-(methylamino)phenol is an aminophenol, it is plausible that its biodegradation would proceed through similar enzymatic reactions, likely involving initial hydroxylation and subsequent ring cleavage. However, the specific enzymes and metabolic pathways involved in the degradation of this compound require further investigation.

Analytical Techniques for Degradation Product Identification and Quantification

The identification and quantification of degradation products are essential for understanding the transformation pathways of this compound in the environment. A variety of analytical techniques are employed for this purpose, often in combination to provide comprehensive structural and quantitative information.

Chromatographic methods are central to separating the complex mixtures that can result from degradation processes. ijmr.net.in

High-Performance Liquid Chromatography (HPLC) is widely used for the separation of non-volatile and thermally labile compounds. When coupled with a Diode-Array Detector (DAD), it allows for the preliminary identification of compounds based on their UV-Vis spectra. researchgate.net

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds and is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. nih.gov

Spectroscopic methods provide crucial information for the structural elucidation of unknown degradation products. ijmr.net.in

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of degradation products. ijmr.net.inresearchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for identifying intermediates in complex mixtures. nih.govijmr.net.in

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure of molecules, aiding in the definitive identification of degradation products. dphen1.com

UV-Visible Spectroscopy can be used to monitor the disappearance of the parent compound and the formation of chromophoric degradation products over time. ijmr.net.in

The table below summarizes the key analytical techniques used in degradation studies.

Analytical TechniqueApplication in Degradation Studies
High-Performance Liquid Chromatography (HPLC)Separation of degradation products. ijmr.net.inresearchgate.net
Gas Chromatography (GC)Separation of volatile degradation products. nih.govijmr.net.in
Mass Spectrometry (MS)Identification and structural elucidation of degradation products. ijmr.net.inresearchgate.net
Nuclear Magnetic Resonance (NMR)Detailed structural analysis of degradation products. dphen1.com
UV-Visible SpectroscopyMonitoring the progress of degradation reactions. ijmr.net.in

Methodologies for Environmental Monitoring and Trace Detection in Chemical Contexts

Effective environmental monitoring is crucial for assessing the presence and potential impact of this compound and its degradation products in various environmental matrices. This requires sensitive and selective analytical methods capable of detecting these compounds at trace levels.

The development of such methods often involves a combination of sample preparation techniques and advanced analytical instrumentation. Sample preparation is a critical step to extract and concentrate the analytes from complex matrices like water, soil, or air, and to remove potential interferences.

For the analysis of phenolic compounds in environmental samples, methods based on chromatography are prevalent.

HPLC with various detectors (UV, fluorescence, or MS) is a common choice for water samples. researchgate.net

GC-MS is frequently used for the analysis of more volatile phenolic compounds and their degradation products in both water and soil samples after appropriate derivatization. nih.gov

Spectrophotometric methods can also be employed for the determination of total phenols in water samples, although they may lack the specificity to distinguish between different phenolic compounds. researchgate.net The 4-aminoantipyrine (B1666024) method is a well-known colorimetric method for the determination of phenols. researchgate.net

The table below outlines common methodologies for environmental monitoring.

MethodologyTarget Analyte/MatrixKey Features
HPLC-DAD/MSPhenolic compounds in waterHigh selectivity and sensitivity for a wide range of compounds. researchgate.net
GC-MSVolatile organic compounds in water and soilExcellent for identification and quantification of volatile and semi-volatile compounds. nih.gov
SpectrophotometryTotal phenols in waterRapid and cost-effective but lacks specificity. researchgate.net

Applications of 4 Methylamino Phenol Hydrobromide in Chemical Synthesis and Materials Science

Precursor and Building Block in Organic Synthesis

The inherent reactivity of 4-(methylamino)phenol (B85996) makes it an important building block in organic synthesis, enabling the construction of diverse molecular architectures for pharmaceuticals, fine chemicals, dyes, and specialty polymers.

Synthesis of Pharmaceuticals and Fine Chemicals (excluding clinical data)

4-(Methylamino)phenol and its parent compound, 4-aminophenol (B1666318), are recognized as valuable intermediates in the synthesis of pharmaceutically relevant molecules. chemicalbook.comnih.gov The compound's structure is a key component in building more complex active ingredients. For instance, its derivative, 4-hydroxy-N-methylaniline, is used as a synthetic intermediate to prepare arylidene amino azolones, which have been studied for their anticancer activity. chemicalbook.com It is also used in the preparation of N-(4-hydroxyphenyl)retinamide analogs, which exhibit antitumor and apoptosis-inducing activities. chemicalbook.com

The utility of the aminophenol scaffold is further demonstrated in the synthesis of potential drug candidates. A notable example involves the reaction of 4-aminophenol with 4,7-dichloroquinoline (B193633) to produce 4-((7-chloroquinolin-4-yl)amino)phenol, a derivative designed as a potential therapeutic agent. nih.gov This synthesis highlights how the aminophenol moiety can be integrated into larger, more complex molecular frameworks.

PrecursorSynthetic Target ClassInvestigated ActivitySource(s)
4-Hydroxy-N-methylanilineArylidene amino azolonesAnticancer chemicalbook.com
4-Hydroxy-N-methylanilineN-(4-hydroxyphenyl)retinamide analogsAntitumor, Apoptosis-inducing chemicalbook.com
4-Aminophenol (related compound)Chloroquine analogsPotential SARS-CoV-2 Mpro Inhibitor nih.gov

Intermediate in Dye and Pigment Manufacturing

Aminophenol derivatives are fundamental intermediates in the manufacturing of a wide array of dyes and pigments. klandchemicals.comtantuchemicals.com 4-(Methylamino)phenol, in its sulfate (B86663) form, is used in oxidative hair dye formulations and as a developer in black and white photography, which itself is a dye-based process. sigmaaldrich.comthermofisher.com The amino and hydroxyl groups are crucial for the formation of chromophores, the parts of a molecule responsible for its color.

These functional groups allow the molecule to act as a coupler or diazo component in the synthesis of azo dyes, which are a large and important class of colored compounds. mdpi.com The synthesis of various dye intermediates often starts from foundational molecules like phenol (B47542), which are then nitrated, reduced, and otherwise modified to produce compounds such as aminophenols. epa.gov These intermediates are then used to build the final dye molecules. epa.gov The reliability and reactivity of compounds like 4-amino-m-cresol and other aminophenols make them preferred choices for creating vibrant and long-lasting colors for industries including textiles and cosmetics. klandchemicals.com

Application AreaRole of Aminophenol IntermediateExample Product TypeSource(s)
CosmeticsOxidative hair dye componentPermanent Hair Color sigmaaldrich.comtantuchemicals.com
PhotographyDeveloping agentBlack & White Photographs chemicalbook.comthermofisher.com
General Dye SynthesisPrecursor/Coupling componentAzo Dyes, Pigments mdpi.comepa.gov

Synthesis of Specialty Monomers and Functionalized Aromatic Compounds

The structure of 4-(methylamino)phenol, featuring two distinct reactive sites, makes it an ideal candidate for conversion into specialty monomers and other functionalized aromatic compounds. While it can be used directly in some polymerization reactions, it also serves as a platform for creating more complex monomers.

This principle is seen with similar phenolic compounds, such as 2-methoxy-4-vinylphenol (B128420) (MVP), a lignin-derived molecule. mdpi.com MVP can be chemically modified at its phenolic group to yield a variety of functional monomers suitable for radical polymerization, leading to new bio-based materials. mdpi.com By analogy, the hydroxyl and methylamino groups of 4-(methylamino)phenol can be selectively reacted to introduce polymerizable groups (e.g., acrylates, vinyl ethers) or other functionalities. This chemical handle allows for the design of monomers with tailored properties, which can then be used to build polymers for specific, high-performance applications.

Role in Materials Science and Polymer Chemistry

In the realm of materials science, 4-(methylamino)phenol hydrobromide is valuable both for its potential to be incorporated into polymer backbones and for its chemical reactivity in the synthesis of advanced materials like nanoparticles.

Monomer in Polymerization Processes and Polymer Synthesis

As a difunctional molecule containing both an amine and a phenol group, 4-(methylamino)phenol is a suitable monomer for step-growth polymerization. These functional groups can react with complementary reagents to form various types of polymers. For example, it could theoretically react with dicarboxylic acids or their derivatives to form poly(amide-ester)s, or with phosgene (B1210022) to produce polyurethanes. The aromatic nature of the monomer would impart thermal stability and rigidity to the resulting polymer chain.

The use of bio-based, functional monomers is a significant trend in polymer science, aimed at creating sustainable alternatives to petroleum-based materials. researchgate.net Fatty acid methyl esters, for example, can be derivatized to act as monomers for polymer synthesis. researchgate.net Similarly, lignin-derived monomers are being explored for creating thermoplastics and thermosets. mdpi.com 4-(Methylamino)phenol fits within this paradigm as a functional aromatic building block for creating novel polymers with potentially unique properties derived from its specific chemical structure.

Reducing Agent in Nanomaterial Synthesis (e.g., silver nanomaterials)

A well-documented application of 4-(methylamino)phenol (as its sulfate salt, Metol) is its role as a reducing agent in the synthesis of metallic nanoparticles, particularly silver nanomaterials. sigmaaldrich.comsigmaaldrich.com In this process, the compound reduces silver ions (Ag⁺), typically from a precursor like silver nitrate (B79036) (AgNO₃) or tabular silver bromide (AgBr) crystals, to neutral silver atoms (Ag⁰). sigmaaldrich.comnih.gov

These atoms then aggregate to form stable, nanometer-sized particles. nih.gov The synthesis is often carried out in an aqueous solution, and the 4-(methylamino)phenol acts as an organic reducing agent, which is a key component of the chemical reduction method for nanoparticle synthesis. sigmaaldrich.comnih.gov This method is considered simple and cost-effective. nih.gov The reducing agent's properties can influence the final size and uniformity of the nanoparticles. nih.gov This application places 4-(methylamino)phenol alongside other chemical and "green" reducing agents, such as sodium borohydride (B1222165), ascorbic acid, and various plant extracts, used in the expanding field of nanotechnology. nih.govnih.govmdpi.com

ComponentFunctionExampleSource(s)
Metal PrecursorSource of metal ionsSilver Nitrate (AgNO₃), Silver Bromide (AgBr) sigmaaldrich.comnih.gov
Reducing AgentReduces metal ions to metal atoms4-(Methylamino)phenol sulfate sigmaaldrich.comsigmaaldrich.com
Stabilizer/SolventControls growth and prevents aggregationGelatin, Water sigmaaldrich.com

Reagent in Advanced Analytical Chemistry Methodologies

4-(Methylamino)phenol, the active component in this compound, serves as a versatile reagent in various advanced analytical chemistry methodologies. Its utility is primarily rooted in its electron-donating properties, which allow it to participate in charge-transfer interactions and color-forming reactions, making it a valuable tool for spectrophotometric analysis. While much of the documented research has utilized the sulfate salt of 4-(methylamino)phenol, known as Metol (B52040), the underlying chemical principles and applications are directly relevant to the hydrobromide form due to the identical reactive species.

Charge Transfer Interaction Studies

Charge-transfer (CT) complexes are formed when an electron donor molecule interacts with an electron acceptor molecule, resulting in a partial transfer of electronic charge. mdpi.com This interaction often leads to the appearance of a new, characteristic absorption band in the visible spectrum, which can be exploited for analytical purposes. mdpi.com The formation of a CT complex is a key principle in many chemical sensors and analytical methods. mdpi.comnih.gov

The phenolic and amino groups in 4-(methylamino)phenol make it an effective electron donor. Studies on analogous systems, such as dopamine (B1211576) derivatives, have shown that the nature of charge transfer can be from the molecule to a substrate or vice versa, depending on the electronic properties of the interacting species. mdpi.com The intensity of the charge-transfer band and the stability of the complex are crucial parameters in the analytical application of these interactions. nih.gov

In the context of analytical chemistry, the charge-transfer interaction of 4-(methylamino)phenol has been leveraged for the determination of various analytes. For instance, a study on the determination of Tenoxicam utilized 4-(methylamino)phenol sulfate (Metol) as an electron donor. chemmethod.com The method is based on the charge-transfer reaction between Tenoxicam and Metol in the presence of an oxidizing agent, potassium persulfate, which results in a colored product that can be measured spectrophotometrically. chemmethod.com

Spectrophotometric Reagent Applications

Spectrophotometry is a widely used analytical technique that relies on measuring the amount of light absorbed by a chemical substance. The application of 4-(methylamino)phenol as a spectrophotometric reagent is often linked to its ability to undergo oxidative coupling reactions to form intensely colored products. researchgate.net This property makes it a valuable chromogenic reagent for the determination of a variety of compounds. researchgate.net

A notable application is in the quantification of pharmaceuticals. A reverse flow injection analysis (rFIA) method was developed for the determination of Tenoxicam in pharmaceutical tablets, employing 4-(methylamino)phenol sulfate (Metol) as the analytical reagent. chemmethod.com In this method, the interaction between Tenoxicam and Metol in the presence of potassium persulfate as an oxidant forms a reddish-colored product with a maximum absorbance at 530 nm. chemmethod.com The intensity of the color, which is directly proportional to the concentration of Tenoxicam, is then measured to quantify the drug. chemmethod.com

The analytical performance of this method demonstrates the efficacy of 4-(methylamino)phenol as a spectrophotometric reagent. The method was found to be linear over a specific concentration range and exhibited good sensitivity, as indicated by its limit of detection and limit of quantitation. chemmethod.com

Table 1: Analytical Parameters for the Spectrophotometric Determination of Tenoxicam using 4-(Methylamino)phenol Sulfate (Metol)

Parameter Value Reference
λmax 530 nm chemmethod.com
Linearity Range 2-140 µg.mL⁻¹ chemmethod.com
Limit of Detection (LOD) 1.393 µg.mL⁻¹ chemmethod.com
Limit of Quantitation (LOQ) 4.643 µg.mL⁻¹ chemmethod.com
Correlation Coefficient (r) 0.9997 chemmethod.com
Reagent Concentration 0.005 M chemmethod.com

The utility of aminophenols as reagents is not limited to this specific application. Other aminophenol derivatives have been successfully used as chromogenic reagents for the determination of metal ions, such as Iron(III). researchgate.net This underscores the broad applicability of this class of compounds in analytical spectrophotometry.

Future Research Directions and Perspectives for 4 Methylamino Phenol Hydrobromide Research

Innovation in Sustainable Synthetic Methodologies

The traditional synthesis of phenolic compounds often relies on petroleum-based feedstocks and can involve harsh reaction conditions. peliswan.com Future research is increasingly focused on developing greener, more sustainable synthetic routes.

One promising avenue is the adoption of biocatalysis and chemoenzymatic synthesis . These methods utilize enzymes to perform highly selective reactions, which can reduce the need for protecting groups and minimize waste. rsc.org Research into enzymes capable of selective amination or methylation of phenol (B47542) precursors derived from renewable resources like lignin or cellulose could lead to entirely bio-based production routes for 4-(Methylamino)phenol (B85996) and its derivatives. peliswan.com

Another key area is the development of electro-synthetic methods . Electrochemical synthesis can often be performed at ambient temperature and pressure, using electricity as a clean reagent to drive reactions. A green strategy for synthesizing sulfone derivatives of p-methylaminophenol has been demonstrated, where different products can be obtained simply by altering the applied electrode potential in a one-pot reaction. researchgate.netnih.gov Further exploration of electrochemical methods for the direct synthesis of 4-(Methylamino)phenol could offer a more sustainable alternative to conventional processes. nih.gov

Additionally, research into novel catalytic systems is crucial. This includes the development of catalysts that are more efficient, recyclable, and based on earth-abundant metals. For instance, the catalytic reduction of nitroaromatics to aminophenols is a key reaction, and studies on cobalt oxide nanoparticles have shown promising results. mdpi.com Future work could focus on designing catalysts specifically for the N-methylation of p-aminophenol that operate under mild, environmentally benign conditions.

Research FocusPotential BenefitRelevant Precedent
Bio-based FeedstocksReduces reliance on fossil fuels, lowers carbon footprint.Development of bio-based phenol from lignin and cellulose. peliswan.com
ElectrosynthesisUses clean energy, allows for controlled, one-pot reactions.Green synthesis of p-methylaminophenol derivatives via electrogeneration. researchgate.netnih.gov
Advanced CatalysisIncreases efficiency, reduces waste, uses safer materials.Catalytic reduction of 4-nitrophenol (B140041) to p-aminophenol. mdpi.com

Elucidation of Complex Reaction Networks and Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involving 4-(Methylamino)phenol hydrobromide is essential for optimizing existing applications and discovering new ones. The oxidation of p-aminophenol derivatives, for instance, can lead to complex reaction networks and the formation of various products, including polymers. researchgate.net

Future research should employ advanced analytical tools to study reaction intermediates and pathways in real-time . Techniques like photoionization and photoelectron photoion coincidence spectroscopy can identify elusive reactive intermediates such as radicals, providing critical insights into reaction mechanisms. rsc.org Applying these techniques to study the oxidation of 4-(Methylamino)phenol, which is central to its role in photographic development and hair dyes, could reveal pathways to enhance performance or mitigate the formation of undesirable byproducts.

Mechanistic studies of catalytic processes are also vital. For example, understanding how organocatalysts function in reactions like the Mitsunobu reaction can lead to the design of more efficient and selective catalysts. rsc.org Similarly, detailed studies on how 4-(Methylamino)phenol and its derivatives interact with metal surfaces or nanoparticles are crucial for applications in catalysis and corrosion inhibition. Investigating the formation of betaine intermediates and the role of different reagents can provide a more complete picture of the reaction landscape. rsc.org

Mechanistic FocusAdvanced TechniquePotential Application/Insight
Oxidation PathwaysESR SpectroscopyIdentification of p-aminophenoxy free radicals during oxidation. researchgate.net
Catalytic IntermediatesPhotoionization SpectroscopyIsomer-selective detection of reactive intermediates in catalytic processes. rsc.org
Organometallic ReactionsThermolysis StudiesUnderstanding competitive reductive elimination pathways (C-C, C-N, C-O). nd.edu

Development of Hyphenated Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of this compound, its precursors, reaction products, and potential impurities requires powerful analytical methods. Hyphenated techniques , which couple a separation technique with a spectroscopic detection method, are indispensable for analyzing complex mixtures. springernature.comnih.gov

Future research will likely focus on the development and application of more sophisticated hyphenated systems. The combination of liquid chromatography with mass spectrometry (LC-MS) is already widely used, but further advancements, such as the use of tandem mass spectrometry (LC-MS-MS), can provide more detailed structural information on separated components through collision-induced dissociation. nih.govresearchgate.net

Similarly, coupling liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) offers unparalleled capabilities for structure elucidation directly from a complex mixture. saspublishers.comijnrd.org The increasing sensitivity of NMR through high-field magnets makes this technique more accessible for identifying low-level impurities or characterizing novel derivatives of 4-(Methylamino)phenol. saspublishers.com The development of multiple hyphenation techniques, such as LC-NMR-MS, could provide a wealth of information from a single analysis. springernature.com

Hyphenated TechniqueSeparation MethodDetection MethodKey Advantage
GC-MSGas Chromatography (GC)Mass Spectrometry (MS)Provides structural information based on fragmentation patterns. nih.gov
LC-MS/MSLiquid Chromatography (LC)Tandem Mass Spectrometry (MS/MS)Enhanced structural elucidation of complex molecules. nih.govresearchgate.net
LC-NMRLiquid Chromatography (LC)Nuclear Magnetic Resonance (NMR)Unambiguous structure identification of separated compounds. saspublishers.com
LC-FTIRLiquid Chromatography (LC)Fourier-Transform Infrared Spectroscopy (FTIR)Identification of specific functional groups in molecules. nih.govijnrd.org

Application of Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by accelerating discovery and optimization processes. towardsai.netumich.edu For this compound, these technologies can be applied in several key areas.

Synthesis Planning: AI algorithms can analyze vast databases of chemical reactions to predict viable and efficient synthetic pathways for 4-(Methylamino)phenol and its derivatives. towardsai.netelectropages.com This can help chemists identify novel, more sustainable routes that might not be immediately obvious. electropages.com

Property Prediction: ML models, particularly quantitative structure-activity relationship (QSAR) models, can be trained to predict the chemical and physical properties of novel derivatives. nih.gov This allows for the virtual screening of large libraries of potential compounds for specific applications, such as identifying new drug candidates or materials with desired characteristics, before committing to costly and time-consuming experimental synthesis. towardsai.netnih.gov

Generative Models: Deep generative neural networks, often combined with reinforcement learning, can design entirely new molecules with optimized properties from scratch. umich.edunih.gov This approach could be used to generate novel analogues of 4-(Methylamino)phenol with enhanced efficacy for a particular application, such as improved performance as a photographic developer or novel bioactivity. nih.govgenape.ai

Exploration of Novel Applications in Emerging Chemical Technologies

While this compound has well-established uses, its chemical structure—an aromatic ring with hydroxyl and methylamino groups—makes it a versatile building block for new applications in emerging technologies.

Materials Science: Phenolic derivatives are crucial precursors for polymers and resins. peliswan.com Future research could explore the use of 4-(Methylamino)phenol as a monomer for creating novel polymers with unique electronic, thermal, or mechanical properties. Its structure could also be incorporated into metal-organic frameworks (MOFs) or other nanomaterials. mdpi.com Furthermore, phenol derivatives can be used to create functional surface coatings; for example, a sono-Fenton strategy can convert phenols into polyphenols for surface engineering. nih.gov

Pharmaceuticals: The aminophenol scaffold is present in many biologically active molecules. mdpi.com Research into new analogues of 4-(Methylamino)phenol could lead to the discovery of novel therapeutic agents. acs.org The core structure is a viable starting point for creating libraries of compounds to be screened for various biological activities. nih.gov

Environmental Remediation: Phenolic compounds and their derivatives are often environmental pollutants. Nanomaterials are being developed for the removal of these compounds from water through adsorption and photocatalysis. mdpi.com Research could investigate the use of 4-(Methylamino)phenol as a modifying agent for nanomaterials to enhance their pollutant-capturing capabilities or as a precursor in the synthesis of specialized adsorbents.

Q & A

Q. What synthetic methodologies are employed for the preparation of 4-(Methylamino)phenol hydrobromide, and how is purity ensured?

  • Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, formaldehyde can catalyze the formation of methylamino-phenol derivatives via Mannich-type reactions, as demonstrated in the synthesis of 4-((5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl)methylamino)phenol . Critical steps include controlled pH adjustments, reflux conditions, and purification via column chromatography (e.g., silica gel) or recrystallization from solvents like ethanol/water mixtures. Final purity is validated by melting point determination and spectroscopic analysis .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity by identifying chemical shifts for the methylamino group (~2.8–3.2 ppm for 1^1H) and aromatic protons .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) verifies molecular ion peaks (e.g., [M+H]+^+ or [M-Br]+^+) .
  • Infrared Spectroscopy (IR) : ATR-FTIR identifies functional groups (e.g., N–H stretching at ~3300 cm1^{-1}) .
  • Elemental Analysis : Quantifies C, H, N, and Br content to confirm stoichiometry .

Q. What safety protocols are essential when handling this compound?

  • Methodology :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
  • Storage : Store in airtight containers in a dry, ventilated area away from oxidizers. Monitor for dust formation .

Advanced Research Questions

Q. How can in silico models predict the pharmacological activity of this compound derivatives?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinities to target receptors like GluN1/GluN2B. For example, derivatives with benzylpiperidinyl substituents showed antagonist activity in silico, guiding wet-lab validation . Comparative studies with structurally similar compounds (e.g., Endoxifen HCl) further elucidate receptor interaction mechanisms .

Q. What electrochemical properties influence the reactivity of this compound in aqueous solutions?

  • Methodology : Cyclic voltammetry (CV) measures reduction potentials to evaluate electron-transfer behavior. The methylamino group donates electrons, stabilizing radical intermediates (reduction potential ~5.1 V vs. standard hydrogen electrode). This impacts its role in redox reactions, such as antioxidant activity or degradation pathways .

Q. How do structural modifications to the methylamino group affect biological activity?

  • Methodology :
  • Synthetic Modifications : Introduce substituents (e.g., alkyl chains, halogens) via reductive amination or Suzuki coupling. For instance, Paredrine hydrobromide (a related compound) exhibits α-adrenergic agonist activity due to its 2-aminopropyl substitution .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies. Contrasting activities between derivatives highlight critical pharmacophore elements .

Q. How can contradictory data in synthesis outcomes be resolved?

  • Methodology :
  • Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity, catalyst loading). For example, discrepancies in yields may arise from variable formaldehyde concentrations in Mannich reactions .
  • Advanced Purification : Use preparative HPLC or recrystallization in alternative solvent systems (e.g., acetonitrile/water) to isolate isomers or byproducts .

Q. What computational approaches optimize this compound for drug design?

  • Methodology :
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic parameters (Hammett constants) with biological activity .
  • Free Energy Perturbation (FEP) : Predict binding free energy changes for methylamino group modifications, guiding synthetic prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.